2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylicacidhydrochloride
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Overview
Description
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core, making it a valuable subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine, and subsequent intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms.
Scientific Research Applications
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinolone derivatives: These compounds also have a heterocyclic structure and are known for their antimicrobial properties.
Uniqueness
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid hydrochloride is unique due to its specific structural features and the range of reactions it can undergo
Properties
CAS No. |
2825006-91-3 |
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Molecular Formula |
C8H8ClN3O3 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H7N3O3.ClH/c12-6-3-9-7-4(10-6)1-2-5(11-7)8(13)14;/h1-2H,3H2,(H,9,11)(H,10,12)(H,13,14);1H |
InChI Key |
OGSSULKMYZAARM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=C(C=C2)C(=O)O.Cl |
Origin of Product |
United States |
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